甘氨酰-H 1152 二盐酸盐

描述

Synthesis Analysis

The synthesis of compounds similar to Glycyl-H 1152 dihydrochloride often involves multi-step reactions that include acylation, esterification, and ammonolysis processes. For example, Kir’yanova et al. (2011) described a five-step synthesis method for a dipeptide, which includes phenylhexanoylchloride synthesis, glycine acylation, L-tryptophan esterification, dipeptide ester synthesis, and ammonolysis of the dipeptide ester (Kir’yanova et al., 2011).

Molecular Structure Analysis

The molecular structure of dipeptide complexes has been extensively studied, revealing insights into the bonding and geometry around the central atoms. For instance, Vornefeld et al. (1992) reported on the crystal and molecular structure of diethyltin glycyltrosinate, showing a trigonal bipyramidal environment around the tin atom, with the dipeptide acting as a tridentate ligand (Vornefeld et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving glycyl compounds often result in the formation of complex structures with specific chemical properties. Gudasheva et al. (2013) conducted a study on the biologically active conformation of a dipeptide analog, which involved conformational analysis and the synthesis of sterically restricted analogs, revealing insights into the compound's anxiolytic activity (Gudasheva et al., 2013).

Physical Properties Analysis

The study of physical properties, such as crystallization and thermal behavior, is crucial for understanding the stability and applications of compounds like Glycyl-H 1152 dihydrochloride. Klumova et al. (2012) explored the physicochemical properties of a peptide anxiolytic, including its UV, IR, and NMR spectra, and developed a method for determining foreign impurities based on HPLC (Klumova et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other molecules, is essential for the application of glycyl compounds. Studies such as the synthesis and spectroscopic characterization of dipeptide complexes provide valuable insights into their chemical behavior and potential applications (Vornefeld et al., 1992).

科学研究应用

细胞骨架稳定性研究

甘氨酰-H 1152 二盐酸盐: 是一种有效的 Rho 相关激酶 (ROCK) 抑制剂,在细胞骨架稳定性中起着至关重要的作用 。通过抑制 ROCK,研究人员可以研究其对细胞形状、运动和分裂的影响。该化合物在理解细胞骨架失调是因素的疾病方面尤其有用,例如癌症转移和神经退行性疾病。

细胞粘附和增殖研究

该化合物有助于探索细胞粘附机制,通过调节参与细胞间和细胞与细胞外基质相互作用的 ROCK 激酶的活性 。它也用于增殖研究,以调查抑制 ROCK 如何影响细胞周期进程和生长速率,从而洞悉潜在的癌症治疗方法。

平滑肌收缩分析

甘氨酰-H 1152 二盐酸盐: 用于分析平滑肌收缩,特别是在血管生物学研究中。 通过抑制 ROCK,科学家可以观察到平滑肌张力和收缩的变化,这对于理解和治疗心血管疾病具有重要意义 .

干细胞更新和分化

研究人员利用该化合物研究干细胞更新和分化过程。 ROCK 抑制可以影响干细胞的命运决定,这对再生医学和开发干细胞疗法具有重要意义 .

神经生物学和神经药理学

在神经生物学中,甘氨酰-H 1152 二盐酸盐有助于分析 ROCK 在神经元功能和存活中的作用。 其在神经药理学中的应用包括筛选潜在的神经保护药物,特别是针对帕金森病和阿尔茨海默病等疾病 .

眼科学研究

该化合物在眼科学研究中也很重要,特别是在研究眼睛的巩膜小梁细胞方面。 它有助于了解眼内压调节和青光眼的病理生理,为新型治疗方法提供途径 .

作用机制

Target of Action

Glycyl-H 1152 dihydrochloride is a glycyl analog of the Rho-kinase inhibitor H 1152 dihydrochloride . Its primary targets are Rho-associated coiled-coil kinase II (ROCKII) , Aurora A , calcium/calmodulin-dependent protein kinase II (CAMKII) , and protein kinase G (PKG) . These targets play crucial roles in various cellular processes, including cell contraction, motility, proliferation, and apoptosis.

Mode of Action

Glycyl-H 1152 dihydrochloride inhibits its targets by binding to their active sites, thereby preventing them from catalyzing their respective reactions . This inhibition results in changes in cellular processes regulated by these targets. For example, the inhibition of ROCKII can lead to reduced cell contraction .

Biochemical Pathways

The inhibition of ROCKII, Aurora A, CAMKII, and PKG by Glycyl-H 1152 dihydrochloride affects several biochemical pathways. For instance, the inhibition of ROCKII can impact the RhoA/ROCK pathway, which regulates myosin light chain (MLC) phosphorylation and thus controls cell contraction . Similarly, the inhibition of CAMKII can affect calcium signaling, which plays a key role in various cellular functions .

Result of Action

The molecular and cellular effects of Glycyl-H 1152 dihydrochloride’s action primarily involve changes in cell contraction. For example, it has been shown to inhibit spontaneous ex vivo contractions in pregnant human myometrium, suggesting its potential as a tocolytic agent .

属性

IUPAC Name |

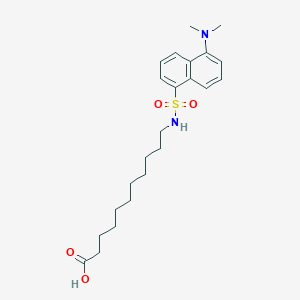

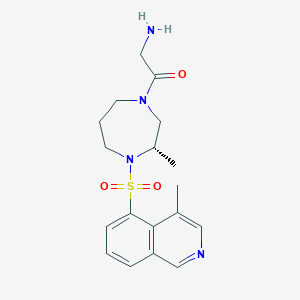

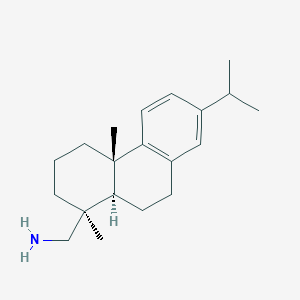

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDBNQGLZFSHQZ-UTLKBRERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)